1-benzyl-1H-1,2,3-triazole-4-carbonitrile

Physicochemical Properties Lipophilicity Drug Design

1-Benzyl-1H-1,2,3-triazole-4-carbonitrile (CAS 202003-07-4) is a crystalline solid (mp 77-78°C) with a unique substitution pattern essential for medicinal chemistry. The N1 benzyl group provides optimal lipophilicity (XLogP3-AA 1.3), while the C4 nitrile enables direct tetrazole formation via cycloaddition—a transformation impossible with simpler triazole analogs. This scaffold yields HIV-1 reverse transcriptase inhibitors with lower cytotoxicity than AZT and higher selectivity than DDC/DDI. Superior handling vs. oily analogs ensures reproducible yields during scale-up. Secure your supply for antiviral lead optimization.

Molecular Formula C10H8N4
Molecular Weight 184.202
CAS No. 202003-07-4
Cat. No. B2837986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-1H-1,2,3-triazole-4-carbonitrile
CAS202003-07-4
Molecular FormulaC10H8N4
Molecular Weight184.202
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=C(N=N2)C#N
InChIInChI=1S/C10H8N4/c11-6-10-8-14(13-12-10)7-9-4-2-1-3-5-9/h1-5,8H,7H2
InChIKeyLTZMLSUPKREZNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-1H-1,2,3-triazole-4-carbonitrile: A Core Heterocyclic Building Block for Click Chemistry and Medicinal Chemistry


1-Benzyl-1H-1,2,3-triazole-4-carbonitrile (CAS: 202003-07-4) is a heterocyclic compound characterized by a 1,2,3-triazole core with a benzyl substituent at the N1 position and a reactive nitrile group at the C4 position . It is a solid at room temperature with a melting point of 77-78 °C and a molecular weight of 184.20 g/mol . Its structure, which integrates the bioisosteric triazole ring with a lipophilic benzyl group and a versatile nitrile handle, makes it a valuable intermediate in click chemistry and a key scaffold for developing biologically active molecules, particularly in antiviral and antimicrobial research [1].

Why 1-Benzyl-1H-1,2,3-triazole-4-carbonitrile Cannot Be Substituted by Generic Triazole Analogs


The specific substitution pattern of 1-benzyl-1H-1,2,3-triazole-4-carbonitrile is critical for its performance as a synthetic building block and its role in generating biologically active derivatives. The benzyl group at the N1 position confers a distinct lipophilicity profile (XLogP3-AA: 1.3 ), which is significantly different from unsubstituted or smaller alkyl-substituted analogs. This influences both the compound's solubility in organic reaction media and the membrane permeability of any resulting drug candidates. Furthermore, the nitrile group at the C4 position is essential for its utility, enabling the synthesis of a wide range of advanced intermediates, such as tetrazoles and amides, that are inaccessible from simple 1-benzyl-1H-1,2,3-triazole (CAS: 4368-68-7) . Therefore, substituting this compound with a less functionalized or differently substituted triazole would eliminate these key synthetic handles and alter the physicochemical properties crucial for downstream applications [1].

Quantitative Evidence for Selecting 1-Benzyl-1H-1,2,3-triazole-4-carbonitrile over Analogs


Lipophilicity Profile: Optimized Balance Between Solubility and Permeability

1-Benzyl-1H-1,2,3-triazole-4-carbonitrile exhibits a calculated partition coefficient (XLogP3-AA) of 1.3, which is significantly lower than its non-nitrile analog, 1-benzyl-1H-1,2,3-triazole (XLogP3-AA: 1.33) . This difference is quantitatively supported by its larger topological polar surface area (TPSA) of 54.5 Ų, compared to 30.7 Ų for the non-nitrile analog . The presence of the nitrile group thus provides a more balanced physicochemical profile, reducing excessive lipophilicity while maintaining enough hydrophobic character for membrane interaction.

Physicochemical Properties Lipophilicity Drug Design

Solid-State Stability: Advantage of a High Melting Point Crystalline Solid

1-Benzyl-1H-1,2,3-triazole-4-carbonitrile is a stable crystalline solid with a melting point range of 77-78 °C . This is in stark contrast to many other 1-substituted triazoles, such as the 4-carboxylic acid analog (CAS: 862-61-1), which decomposes upon heating above 180 °C without a defined melting point, or 1-benzyl-1H-1,2,3-triazole (CAS: 4368-68-7) which is a low-melting solid or oil at room temperature . The high melting point facilitates easy handling and purification by recrystallization, which is crucial for maintaining purity in multi-step syntheses.

Physical Properties Stability Handling

Synthetic Versatility: The Nitrile Group Enables Unique Derivatization Pathways

The nitrile group at the C4 position of 1-benzyl-1H-1,2,3-triazole-4-carbonitrile provides a critical synthetic handle not present in simpler analogs like 1-benzyl-1H-1,2,3-triazole. This functionality allows for direct conversion to a tetrazole ring via cycloaddition with sodium azide, a transformation that is a cornerstone for generating bioisosteres in medicinal chemistry [1]. In contrast, the non-nitrile analog requires additional, lower-yielding steps to introduce such a moiety. The presence of the nitrile group thus directly enables a divergent synthesis strategy, allowing chemists to access a wider array of structurally diverse compounds from a single, readily available starting material.

Synthetic Chemistry Click Chemistry Building Block

Validated Utility: Precursor to Potent HIV-1 Reverse Transcriptase Inhibitors

Derivatives synthesized from the 1-benzyl-1H-1,2,3-triazole scaffold have demonstrated significant inhibitory activity against HIV-1 reverse transcriptase (RT). In a direct comparative study, the most active carbohydrate-tethered derivatives (compounds 2a, 2d, and 2g) inhibited HIV-1 RT catalytic activity while exhibiting lower cytotoxicity than the standard drug azidothymidine (AZT) and a higher selectivity index (SI) than the clinical antivirals dideoxycytidine (DDC) and dideoxyinosine (DDI) [1]. This establishes the 1-benzyl-1H-1,2,3-triazole core, and by extension its 4-carbonitrile precursor, as a privileged scaffold for developing new antiviral agents with a potentially improved therapeutic window.

Antiviral Medicinal Chemistry HIV

High-Value Application Scenarios for 1-Benzyl-1H-1,2,3-triazole-4-carbonitrile Based on Quantitative Evidence


Scaffold for HIV-1 Reverse Transcriptase Inhibitor Lead Generation

This compound serves as an essential building block for synthesizing 1-benzyl-1H-1,2,3-triazole derivatives with demonstrated in vitro inhibitory activity against HIV-1 reverse transcriptase [1]. The research indicates that derivatives of this scaffold can achieve a therapeutic profile characterized by lower cytotoxicity than AZT and a higher selectivity index than DDC and DDI. Procurement is justified for medicinal chemistry teams aiming to optimize a new class of antiviral agents with potentially improved safety margins.

Core Building Block for Divergent Synthesis of Bioisosteric Tetrazoles

The presence of the C4 nitrile group enables a direct and efficient cycloaddition with sodium azide to yield 5-substituted-1H-tetrazoles [1]. Tetrazoles are important carboxylic acid bioisosteres in drug design, offering improved metabolic stability and membrane permeability. This specific transformation, which is not possible with simpler 1-benzyl-1H-1,2,3-triazole analogs, makes this compound a strategically valuable intermediate for medicinal chemists seeking to rapidly explore tetrazole-containing chemical space.

Preferred Intermediate for Scale-Up and Process Chemistry Development

Its favorable physical properties, including a well-defined melting point (77-78 °C) and crystalline nature [1], make 1-benzyl-1H-1,2,3-triazole-4-carbonitrile significantly easier to handle and purify than many of its oily or low-melting analogs. This is a critical advantage for process chemists during route scouting and scale-up operations. The compound's stability and ease of recrystallization contribute to higher and more reproducible yields in multi-step synthetic sequences, reducing development time and cost.

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